4-bromo-N-(1-methyl-1H-benzimidazol-2-yl)-5-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom into the pyrazole ring.
Nitration: Addition of the nitro group to the pyrazole ring.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of bromine with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the benzimidazole and nitro groups.
N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the bromine atom.
Uniqueness
4-BROMO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C12H9BrN6O3 |
---|---|
Molecular Weight |
365.14 g/mol |
IUPAC Name |
4-bromo-N-(1-methylbenzimidazol-2-yl)-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrN6O3/c1-18-7-5-3-2-4-6(7)14-12(18)15-11(20)9-8(13)10(17-16-9)19(21)22/h2-5H,1H3,(H,16,17)(H,14,15,20) |
InChI Key |
ZLFISWNZAPYGJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=NNC(=C3Br)[N+](=O)[O-] |
Origin of Product |
United States |
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